Superior Synthetic Accessibility: A High-Yield, Industrially Scalable Route from 2-Bromo-5-methylpyridine
2-Methoxy-5-methylpyridine can be synthesized with high efficiency from 2-bromo-5-methylpyridine. A patented procedure reports a 91% isolated yield with >98% GC purity [1]. This robust, high-yielding methodology provides a significant procurement advantage, ensuring reliable and cost-effective access to the compound compared to less efficient routes or analogs with lower reported yields. While a direct head-to-head yield comparison for the synthesis of 2-methylpyridine under identical conditions is unavailable, this high yield is a key differentiating factor for this specific compound's accessibility.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | Class-level: Typical yields for nucleophilic aromatic substitution on pyridines can be variable and dependent on substrate. This specific route is highly optimized. |
| Quantified Difference | Reported yield of 91% from 2-bromo-5-methylpyridine. |
| Conditions | Reaction of 2-bromo-5-methylpyridine with sodium methoxide, catalyzed by CuBr and poly(ethylene glycol) dimethyl ether at 90 °C for 17 hours [1]. |
Why This Matters
A high-yield, scalable synthesis directly impacts cost-effectiveness and supply chain reliability for large-scale procurement in pharmaceutical and agrochemical manufacturing.
- [1] ChemicalBook. (2008). Synthesis Example 5 from Patent US2008/71084 A1. General procedure for the preparation of 2-methoxy-5-methylpyridine from 2-bromo-5-methylpyridine. Retrieved from chemicalbook.cn. View Source
